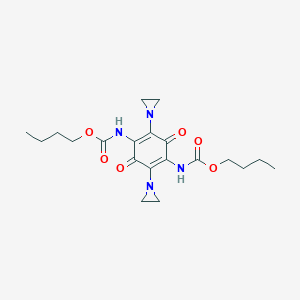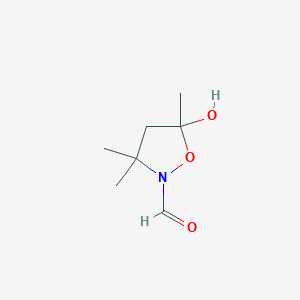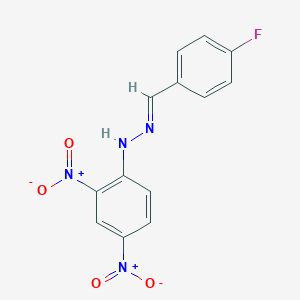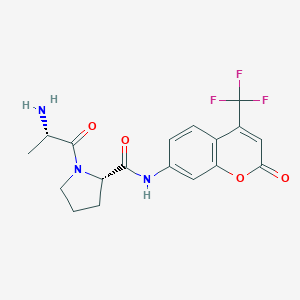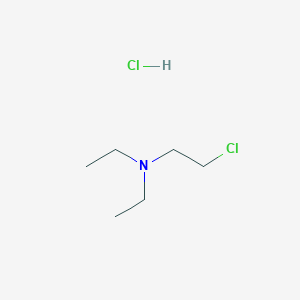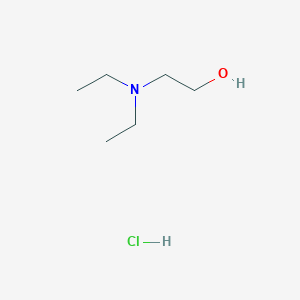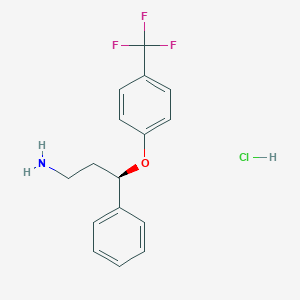
(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The compound also contains a phenoxy group, which is a functional group consisting of a phenyl group (a ring of six carbon atoms) bonded to an oxygen atom .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethyl groups and phenoxy groups. For instance, 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene . Another compound, 4-[3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propoxy] phthalonitrile, was synthesized by the reaction of 4-nitrophthalonitrile with 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol .Molecular Structure Analysis
The molecular structure of “®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride” would be complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) would add three fluorine atoms to the structure . The phenoxy group would add a phenyl ring (a six-membered carbon ring) attached to an oxygen atom . The exact structure would depend on the specific arrangement and bonding of these groups within the molecule.Chemical Reactions Analysis
The chemical reactions involving “®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride” would likely be influenced by the presence of the trifluoromethyl and phenoxy groups. The trifluoromethyl group is often used in reactions to adjust the steric and electronic properties of a lead compound . The phenoxy group could participate in various organic reactions, particularly those involving aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride” would be influenced by its molecular structure. The trifluoromethyl group is known to have unique physicochemical properties due to the presence of fluorine atoms . The phenoxy group could also influence the compound’s properties, particularly its reactivity .Direcciones Futuras
The future directions for research and development involving “®-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride” could include exploring new synthesis methods, investigating its potential uses in various industries (such as pharmaceuticals or agrochemicals), and studying its biological activities . It is expected that many novel applications of compounds containing trifluoromethyl and phenoxy groups will be discovered in the future .
Propiedades
IUPAC Name |
(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO.ClH/c17-16(18,19)13-6-8-14(9-7-13)21-15(10-11-20)12-4-2-1-3-5-12;/h1-9,15H,10-11,20H2;1H/t15-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTWWEPBGGXBTO-XFULWGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCN)OC2=CC=C(C=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Phenyl-3-(4-trifluoromethyl-phenoxy)-propylamine hydrochloride | |
CAS RN |
138614-32-1 |
Source


|
| Record name | (γR)-γ-[4-(Trifluoromethyl)phenoxy]benzenepropanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138614-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

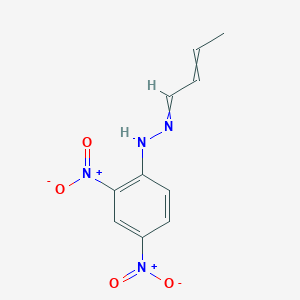
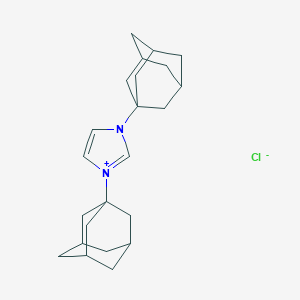
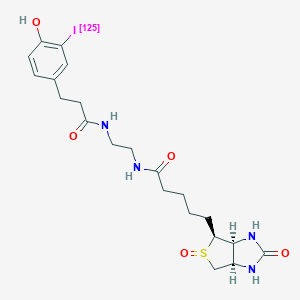
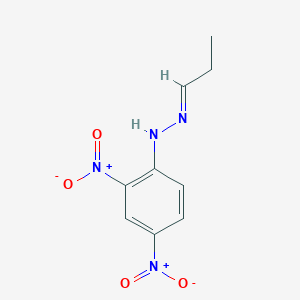
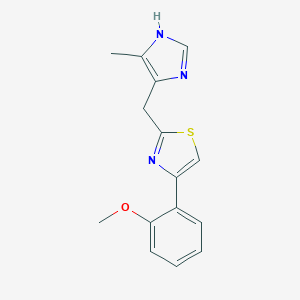
![N,N'-Bis[(S)-1-(tert-Butyldimethylsilyloxymethyl)propyl]ethanediamide](/img/structure/B143259.png)
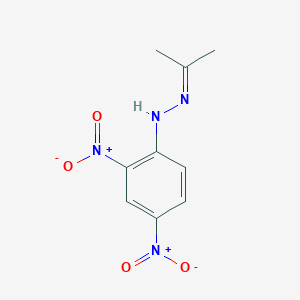
![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)
